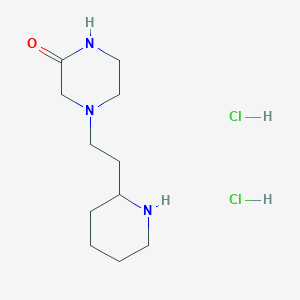

4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride

Description

This compound is a bicyclic amine derivative featuring a piperazin-2-one core substituted with a piperidin-2-yl ethyl group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and research applications.

Properties

IUPAC Name |

4-(2-piperidin-2-ylethyl)piperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O.2ClH/c15-11-9-14(8-6-13-11)7-4-10-3-1-2-5-12-10;;/h10,12H,1-9H2,(H,13,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWYWKGUPMCPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2CCNC(=O)C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride typically involves the reaction of piperidine with ethyl chloroacetate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reaction time, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated piperazine derivatives .

Scientific Research Applications

Neuropharmacological Studies

Research indicates that 4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders such as anxiety and depression.

- Mechanism of Action : The compound may act as an agonist or antagonist at serotonin receptors, modulating neurotransmitter levels and influencing mood regulation .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.030 |

| Escherichia coli | 0.030 |

These results suggest that derivatives of piperazine can effectively inhibit bacterial growth, making them candidates for further development in antimicrobial therapies .

Antiviral Research

Emerging studies have indicated that similar piperazine derivatives possess antiviral activities, particularly against Hepatitis C virus (HCV). Research is ongoing to explore the efficacy of this compound in this context, potentially leading to novel antiviral treatments .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperazine derivatives, including this compound, revealing promising results against common pathogens. The research underscores the need for further exploration of its mechanisms and potential applications in clinical settings .

Neuropharmacological Activity

Investigations into the binding affinity of this compound to serotonin receptors have shown its potential as a therapeutic agent for mood disorders. Preliminary studies indicate that it may influence critical neurotransmitter pathways associated with anxiety and depression .

Mechanism of Action

The mechanism of action of 4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The compound’s effects are mediated through pathways involving G-protein coupled receptors and ion channels .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following table summarizes key structural analogs and their properties:

2.2 Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for bioavailability. For example, levocetirizine dihydrochloride () leverages this for rapid absorption.

- Stability: Piperazine/piperidine rings contribute to conformational flexibility. The target compound’s piperazin-2-one core may reduce metabolic degradation compared to non-ketone analogs (e.g., piperidine derivatives in ).

2.3 Pharmacological Considerations

- Receptor Binding : Piperazine derivatives often target serotonin, dopamine, or histamine receptors. The piperidin-2-yl ethyl group in the target compound may enhance CNS penetration compared to bulkier analogs like the 4-chlorophenyl-substituted compound in .

Biological Activity

4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and neuropharmacological effects, supported by diverse research findings.

- Molecular Formula : C₉H₁₉Cl₂N₃O

- Molecular Weight : 256.17 g/mol

- CAS Number : 1219957-79-5

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against various bacterial strains.

Research Findings

- Inhibition Studies : The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with DNA replication processes, akin to other piperazine derivatives .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anti-inflammatory Activity

The compound was also evaluated for its anti-inflammatory effects, particularly in models of acute inflammation.

Case Studies

- Soybean Lipoxygenase Inhibition : In vitro studies indicated that the compound effectively inhibited soybean lipoxygenase activity, which is crucial in mediating inflammatory responses .

- Cytokine Production : In animal models, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Neuropharmacological Effects

Research into the neuropharmacological effects of this compound has revealed promising results.

Key Findings

- Dopamine Receptor Affinity : The compound has been shown to exhibit high affinity for dopamine D4 receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease .

- Cognitive Enhancement : Animal studies suggest that it may enhance cognitive functions and reduce symptoms associated with cognitive deficits, indicating potential therapeutic applications in neurodegenerative diseases .

| Receptor Type | Affinity (Ki) |

|---|---|

| Dopamine D4 | <10 nM |

Q & A

Q. What are the recommended synthesis methods for 4-(2-(Piperidin-2-yl)ethyl)piperazin-2-one dihydrochloride with high purity?

To achieve high-purity synthesis, researchers should employ multi-step purification protocols. For example, column chromatography using polar solvents (e.g., methanol/ethyl acetate gradients) can isolate intermediates, while recrystallization in ethanol or acetonitrile may refine the final product. Evidence from similar piperazine derivatives suggests that controlling reaction pH (e.g., ~7–8) during salt formation improves dihydrochloride stability . Yield optimization (e.g., 85% purity via stepwise purification) is critical for reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm proton environments and carbon backbones, particularly for distinguishing piperidine/piperazine moieties.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, enabling precise bond-length/angle measurements for stereochemical validation .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., M at m/z 292.2 for related dihydrochlorides) .

Q. How should researchers address solubility and stability challenges during experimental workflows?

- Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution, as hydrochloride salts often require acidic buffers (pH 4–6) for aqueous solubility .

- Stability : Store lyophilized samples at –20°C in inert atmospheres to prevent hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation products .

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

Contradictions between NMR and crystallography data often arise from dynamic conformational changes. Solutions include:

- Variable-Temperature NMR : Detect rotational barriers in piperazine rings (e.g., coalescence temperatures for axial/equatorial protons).

- DFT Calculations : Compare experimental and computed -NMR shifts to validate dominant conformers .

- Redundant Crystallization : Use SHELXD/SHELXE to solve structures from multiple crystal forms, reducing model bias .

Q. What experimental approaches determine the pharmacological mechanism of action?

- In Vitro Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (IC determination).

- Molecular Docking : Align the compound’s piperidine-piperazine scaffold with receptor active sites (e.g., homology models from related targets) .

- Functional Assays : Measure cAMP accumulation or calcium flux in transfected cell lines to assess agonism/antagonism .

Q. How to design stability studies under varying conditions for regulatory compliance?

Q. What computational strategies model the compound’s interactions with biological targets?

Q. How do structural modifications influence structure-activity relationships (SAR)?

Q. What safety protocols are essential for large-scale handling in academic labs?

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Data Contradiction Analysis Example

Scenario : Conflicting -NMR signals (e.g., split peaks for piperazine protons) vs. a single crystal structure.

Resolution :

Dynamic NMR Analysis : Confirm if proton exchange between chair/twist-boat conformers causes peak splitting.

Crystallographic Disorder Check : Use SHELXL’s PART instruction to model alternative conformers in the electron density map .

Cross-Validate : Compare with FTIR data (C=O stretch at ~1650 cm) to confirm lactam stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.